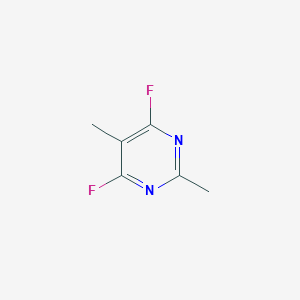

4,6-Difluoro-2,5-dimethylpyrimidine

Description

Properties

CAS No. |

18260-63-4 |

|---|---|

Molecular Formula |

C6H6F2N2 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

4,6-difluoro-2,5-dimethylpyrimidine |

InChI |

InChI=1S/C6H6F2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 |

InChI Key |

CSRMECUKFDYXJZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(N=C1F)C)F |

Canonical SMILES |

CC1=C(N=C(N=C1F)C)F |

Synonyms |

Pyrimidine, 4,6-difluoro-2,5-dimethyl- (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4,6-Dichloro-2,5-dimethylpyrimidine

Structural Differences : Chlorine replaces fluorine at the 4- and 6-positions.

Key Properties :

- Molecular Weight : 177.03 g/mol (vs. ~156.12 g/mol for the difluoro analog) .

- Boiling Point : 232.3°C (predicted for dichloro) vs. unmeasured for difluoro.

- Reactivity : Chlorine’s lower electronegativity compared to fluorine reduces electrophilic substitution rates. The dichloro derivative is less reactive in nucleophilic aromatic substitution but may undergo hydrolysis more readily under basic conditions.

- Hazards : Associated with skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Applications : Intermediate in pesticide synthesis (e.g., pyrimidinyl herbicides) due to its stability and halogen mobility .

4,6-Dihydroxypyrimidine

Structural Differences : Hydroxyl (-OH) groups replace fluorine.

Key Properties :

- Melting Point : >300°C (significantly higher than fluorinated analogs due to hydrogen bonding) .

- Acidity : Hydroxyl groups confer acidity (pKa ~9–10), enabling salt formation and solubility in polar solvents.

- Reactivity: Participates in keto-enol tautomerism, unlike fluorine-substituted derivatives. Less suitable for electrophilic reactions but useful in coordination chemistry .

Applications : Precursor for nucleic acid analogs and metal-organic frameworks .

Perfluoro-4,5-dimethylpyrimidine

Structural Differences : All hydrogen atoms replaced by fluorine, with methyl groups retained.

Key Properties :

- Thermal Stability : High thermal resistance due to perfluorination; forms via pyrolysis of perfluorinated pyrazines at elevated temperatures (~200–300°C) .

- Electronic Effects : Strong electron-withdrawing nature enhances resistance to oxidation and electrophilic attack.

Applications: Potential use in high-temperature materials or fluorinated surfactants .

Trifluoromethyl-Substituted Pyrimidines (e.g., Patent EP 4 374 877 A2)

Structural Differences : Trifluoromethyl (-CF3) groups replace fluorine or methyl substituents.

Key Properties :

- Lipophilicity : -CF3 groups enhance membrane permeability and metabolic stability.

- Steric Effects : Bulkier than -F or -CH3, influencing binding pocket interactions in drug design .

Applications : Featured in pharmaceuticals targeting enzyme inhibition (e.g., kinase inhibitors) .

Data Table: Comparative Properties of Pyrimidine Derivatives

Research Findings and Implications

- Synthesis : Fluorinated pyrimidines are synthesized via halogen exchange (e.g., Cl → F using KF) or direct fluorination. Perfluoro derivatives require pyrolysis or photolysis of precursors .

- Reactivity : Fluorine’s electronegativity increases ring electron deficiency, accelerating nucleophilic substitution compared to chloro analogs. However, full perfluorination reduces reactivity due to steric and electronic saturation .

- Applications : Difluoro derivatives are preferred in drug design for improved bioavailability, while dichloro analogs dominate agrochemical synthesis due to cost-effectiveness .

Q & A

Basic: What are the recommended synthetic routes for 4,6-Difluoro-2,5-dimethylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of fluorinated pyrimidines like this compound often involves nucleophilic substitution or cyclocondensation reactions. For instance, pyrimidine ring formation can occur via co-reactions between cyanate esters and maleimides under controlled thermal conditions, as demonstrated in non-catalyzed blend systems . Fluorination steps may require specialized reagents (e.g., Selectfluor®) to introduce fluorine atoms at specific positions. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of precursors. Monitoring reaction progress via FTIR (to track functional group transformations) and DSC (to analyze exothermic peaks) is critical for yield improvement .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve methyl (δ 2.1–2.5 ppm) and fluorine substituents (¹⁹F NMR, δ -110 to -150 ppm). ¹³C NMR is particularly useful for confirming pyrimidine ring formation and fluorine substitution patterns .

- FTIR : Identifies C-F stretches (1000–1300 cm⁻¹) and C=N/C=C vibrations (1500–1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₇F₂N₃, theoretical 159.06 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve conflicting spectral data when confirming the structure of fluorinated pyrimidine derivatives?

Methodological Answer:

Contradictions in spectral data (e.g., overlapping NMR peaks or ambiguous FTIR bands) can be addressed by:

- Comparative Analysis : Use model compounds with known structures (e.g., 2,5-difluoropyrimidine ) to benchmark spectral signatures.

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies, enabling alignment with experimental data .

- Multi-Technique Validation : Cross-verify results via XRD (for crystalline samples) and GC-MS (for purity assessment) .

Advanced: What strategies are employed to evaluate the bioactivity of this compound in drug discovery?

Methodological Answer:

Bioactivity assessment involves:

- Enzyme Inhibition Assays : Screen against targets like kinases or proteases using fluorescence-based kinetic assays (e.g., measuring IC₅₀ values) .

- Cellular Models : Test cytotoxicity and anti-inflammatory effects in vitro (e.g., LPS-induced RAW 264.7 macrophages) via ELISA (TNF-α/IL-6 quantification) .

- Molecular Docking : Simulate interactions with binding pockets (e.g., COX-2 or bacterial DHFR enzymes) using AutoDock Vina to prioritize synthetic targets .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >200°C for pyrimidine derivatives) .

- Solvent Compatibility : Store in anhydrous, aprotic solvents (e.g., DMSO) under inert gas (N₂/Ar) to prevent hydrolysis of fluorine groups.

- Light Sensitivity : Conduct accelerated degradation tests under UV/visible light (ICH Q1B guidelines) to assess photostability .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The fluorine atoms act as directing groups, enabling regioselective C-H functionalization. For example:

- Suzuki-Miyaura Coupling : Palladium catalysts (Pd(PPh₃)₄) facilitate aryl boronic acid coupling at the C-2 position, with DFT studies revealing transition-state energy barriers .

- SNAr Reactions : Fluorine’s electronegativity enhances leaving-group ability, enabling nucleophilic substitution with amines or thiols under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .

Advanced: How can contradictory data in catalytic efficiency studies for pyrimidine derivatives be reconciled?

Methodological Answer:

Discrepancies in catalytic outcomes (e.g., variable yields in fluorination) may arise from:

- Substrate Purity : GC-MS or HPLC analysis to identify impurities (e.g., residual solvents) that poison catalysts .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to compare reaction rates under different conditions (pH, temperature) .

- Operando Spectroscopy : Monitor real-time catalyst behavior via Raman or XAFS to correlate activity with structural changes .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential HF release during decomposition .

- Waste Management : Neutralize fluorinated waste with Ca(OH)₂ slurry before disposal .

Advanced: What role does this compound play in polymer chemistry?

Methodological Answer:

In polymer blends (e.g., bismaleimide-cyanate systems), pyrimidine derivatives act as cross-linking agents, forming thermally stable networks. Cure reactions generate pyrimidine rings, confirmed via ¹³C NMR and FTIR . Applications include high-performance composites for aerospace, with glass transition temperatures (Tg) exceeding 250°C .

Advanced: How are computational methods integrated into the design of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using ML algorithms (Random Forest, SVM) .

- Molecular Dynamics (MD) : Simulate drug-receptor binding lifetimes (e.g., with bacterial topoisomerases) to prioritize synthesis .

- Reaction Pathway Prediction : Use Gaussian or ORCA software to optimize transition states and predict regioselectivity in fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.